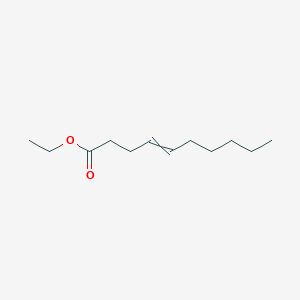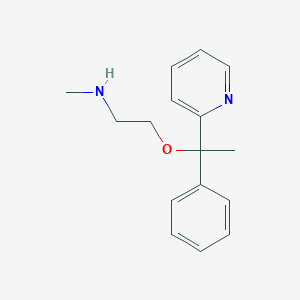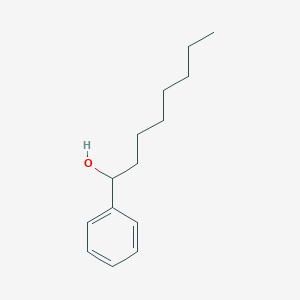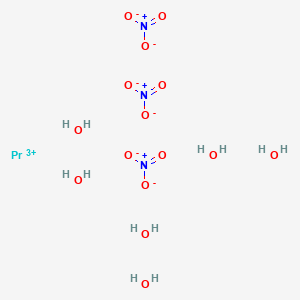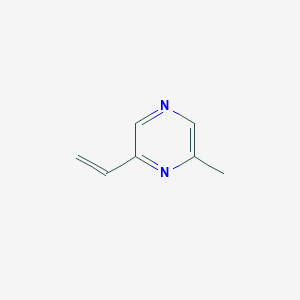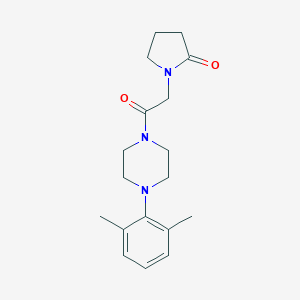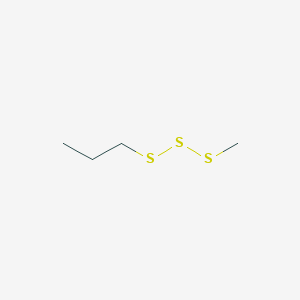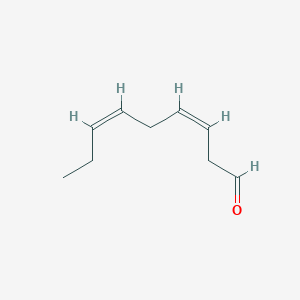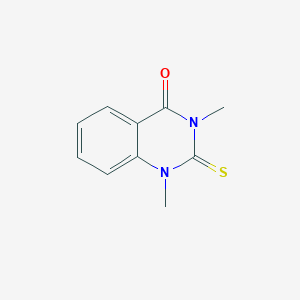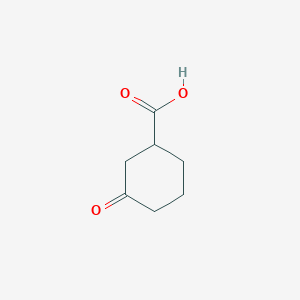![molecular formula C15H21NO2 B106751 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 16771-89-4](/img/structure/B106751.png)
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as SR-8, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that belongs to the class of azaspiro compounds. The unique structure of SR-8 makes it an interesting compound to study for its biological and physiological effects.
Mechanism Of Action
The mechanism of action of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with sigma-1 receptors. It has been shown to modulate the activity of these receptors, leading to various physiological effects. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have analgesic, anxiolytic, and antidepressant-like effects in animal models, which are mediated through its interaction with sigma-1 receptors.
Biochemical And Physiological Effects
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which are involved in various physiological processes such as mood regulation, pain perception, and memory. 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane for lab experiments is its high affinity for sigma-1 receptors, which makes it a potential candidate for the development of drugs that target these receptors. Additionally, the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is reproducible and can be performed on a large scale, making it a reliable compound for research. However, one of the limitations of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is that its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane. One potential direction is to further investigate its interaction with sigma-1 receptors and its potential applications in drug discovery. Another direction is to study its potential neuroprotective effects and its applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the development of new synthetic methods for 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties.
In conclusion, 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane is a unique spirocyclic compound that has gained significant attention in scientific research for its potential applications in various fields. Its high affinity for sigma-1 receptors and its potential neuroprotective effects make it a promising compound for drug discovery and the treatment of neurodegenerative diseases. Further research on 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane may lead to the discovery of new analogs with improved properties and potential applications in various fields.
Synthesis Methods
The synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 2-phenylethylamine with glyoxal in the presence of a catalytic amount of acetic acid. The resulting product is then treated with sodium borohydride to obtain 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane in high yield. This method has been optimized and is reproducible, making it a reliable method for the synthesis of 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane.
Scientific Research Applications
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes such as pain perception, memory, and mood regulation. This makes 8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane a potential candidate for the development of drugs that target sigma-1 receptors.
properties
CAS RN |
16771-89-4 |
|---|---|
Product Name |
8-(2-Phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
8-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H21NO2/c1-2-4-14(5-3-1)6-9-16-10-7-15(8-11-16)17-12-13-18-15/h1-5H,6-13H2 |
InChI Key |
MSJXHJSJKPGTSI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCC12OCCO2)CCC3=CC=CC=C3 |
solubility |
29.2 [ug/mL] |
synonyms |
8-PHENETHYL-1,4-DIOXA-8-AZA-SPIRO[4.5]DECANE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



